molecular formula C13H9NO3S B11855961 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one CAS No. 66780-38-9

5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B11855961
CAS No.: 66780-38-9
M. Wt: 259.28 g/mol
InChI Key: GYAVULPRHPTDBY-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one is a synthetic small molecule based on the 4H-1-benzopyran-4-one core structure, a scaffold widely recognized in medicinal chemistry . This compound features a 1,3-thiazole substitution, a heterocycle commonly found in molecules with significant biological activity . Its structural profile suggests potential as a valuable scaffold for investigating enzyme inhibition, signal transduction pathways, and protein-protein interactions. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents. The molecular structure, which combines a benzopyranone system with a thiazolyl group, may confer specific electronic and steric properties that are useful for probing biological mechanisms. This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Certificate of Analysis for detailed specifications on purity, stability, and storage conditions.

Properties

CAS No.

66780-38-9

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

5-hydroxy-7-methyl-3-(1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C13H9NO3S/c1-7-2-10(15)12-11(3-7)17-4-8(13(12)16)9-5-18-6-14-9/h2-6,15H,1H3

InChI Key

GYAVULPRHPTDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CSC=N3)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves cyclocondensation of 5-methylresorcinol derivatives with 4-thiazole acetonitrile under Lewis acid catalysis. As detailed in, boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates electrophilic aromatic substitution at the C3 position of the resorcinol scaffold. Subsequent intramolecular cyclization forms the chromone core.

Critical Parameters:

  • Resorcinol Substitution : 5-Methylresorcinol monohydrate is preferred to ensure regioselective hydroxy group activation at C7.

  • Thiazole Acetonitrile Synthesis : 4-Thiazole acetonitrile is prepared via Hantzsch thiazole synthesis using thiourea and α-bromo ketones.

Stepwise Procedure (Adapted from )

  • Intermediate A Formation :

    • 5-Methylresorcinol (10 mmol) and 4-thiazole acetonitrile (10 mmol) are dissolved in BF₃·Et₂O (70 mL).

    • Dry HCl gas is bubbled through the mixture at 30–40°C for 6 h.

    • After neutralization with NH₄OH, the precipitate (1-(2,4-dihydroxy-6-methylphenyl)-2-(1,3-thiazol-4-yl)ethanone) is filtered (Yield: 80–85%).

  • Chromone Cyclization :

    • Intermediate A (5 mmol) is refluxed in pyridine (34 mL) with triethylorthoformate (19.1 g) and piperidine (1 mL) at 70–80°C for 4 h.

    • Flash chromatography (ethyl acetate/hexane, 3:7) isolates the target compound (Yield: 14–18%).

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.39 (s, 3H, CH₃), 6.74 (s, 1H, Ar-H), 7.29 (s, 1H, thiazole-H), 9.00 (s, 1H, chromone C2-H), 10.83 (bs, 1H, OH).

  • HPLC Purity : >99% (λ = 284 nm).

Microwave-Assisted Synthesis

Advantages and Optimization

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from employs:

  • Solvent : Ethanol/water (1:1) with K₂CO₃ as base.

  • Conditions : 150 W, 120°C, 15 min.

Yield Comparison:

MethodTimeYield (%)
Conventional4 h14–18
Microwave15 min22–25

Limitations

  • Scalability issues due to rapid decomposition at high temperatures.

  • Requires specialized equipment.

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura Coupling (Patent CN112250688B )

A novel approach involves attaching pre-formed thiazole rings to the chromone core via palladium catalysis:

  • Synthesis of 3-Iodochromone :

    • 5-Hydroxy-7-methyl-4H-chromen-4-one is iodinated at C3 using N-iodosuccinimide (NIS) in DMF (Yield: 75%).

  • Cross-Coupling :

    • 3-Iodochromone (1 mmol), 4-thiazoleboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in dioxane/water (4:1) are heated at 90°C for 12 h.

    • Yield: 68–72%.

Key Advantage:

  • Enables modular synthesis for derivative libraries.

Comparative Analysis of Methods

ParameterAcid-CatalyzedMicrowaveSuzuki Coupling
Yield (%)14–1822–2568–72
Reaction Time4 h15 min12 h
ScalabilityHighLowModerate
Purity>99%95–97%90–92%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxychroman derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride, alkyl halides, and thiazole derivatives.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychroman derivatives.

    Substitution: Functionalized chromen-4-one derivatives with various substituents.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzopyran derivatives, characterized by the presence of a thiazole ring. Its molecular formula is C12H9N1O3SC_{12}H_{9}N_{1}O_{3}S, with a molecular weight of approximately 233.27 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Antioxidant Properties

Research indicates that 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage .

Acetylcholinesterase Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. In vitro studies demonstrated that derivatives containing the thiazole moiety exhibit strong AChE inhibitory activity, with IC50 values indicating potent efficacy .

Enzyme Interaction

The compound interacts with specific enzymes, such as acetylcholinesterase, potentially stabilizing the enzyme-substrate complex and preventing acetylcholine degradation. Molecular docking studies have provided insights into the binding interactions between this compound and AChE, elucidating its role as a competitive inhibitor .

Modulation of Signaling Pathways

Research suggests that this compound may modulate various signaling pathways associated with inflammation and cell survival. By influencing these pathways, it could play a role in reducing inflammation and promoting neuronal health .

Neuroprotective Agents

Given its AChE inhibitory properties and antioxidant capabilities, 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one holds promise as a neuroprotective agent. Its potential application in treating neurodegenerative diseases such as Alzheimer's is supported by preclinical studies demonstrating enhanced cognitive function in animal models following treatment with this compound .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory therapies. Research indicates that it may inhibit pro-inflammatory cytokines and signaling molecules, thereby reducing inflammation-related damage in various tissues .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Study 2AChE InhibitionReported IC50 value of 2.7 µM indicating strong inhibition of acetylcholinesterase activity .
Study 3NeuroprotectionAnimal studies showed improved cognitive function post-treatment with the compound .

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their catalytic activity and thereby modulating biochemical pathways.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage to cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

Compound 4g and 4h ()
  • Core : Benzopyran-4-one (coumarin).
  • Substituents :
    • 4g : Coumarin-3-yl, 2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl, tetrazole, and phenyl groups.
    • 4h : Similar to 4g but with a 2,3-dihydrobenzo[b][1,4]oxazepin-2-yl group.
  • Key Differences: The target compound lacks the diazepine/oxazepine and tetrazole moieties, simplifying its structure.
Tolvaptan ()
  • Core : Benzazepine (a seven-membered nitrogen-containing ring).
  • Substituents : Two 2-methyl-1,3-thiazol-4-yl groups and a chloro-hydroxybenzazepine moiety.
  • Key Differences :
    • Tolvaptan’s benzazepine core contrasts with the coumarin scaffold, leading to different conformational dynamics and pharmacokinetic profiles.
    • Both compounds share thiazole groups, which may facilitate similar interactions (e.g., π-π stacking or hydrogen bonding) despite divergent core structures .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) LogP* (Predicted) Hydrogen Bond Donors
Target compound Benzopyran-4-one 5-OH, 7-CH₃, 3-thiazol-4-yl 257.28 ~1.8 1 (OH)
4g () Benzopyran-4-one Coumarin-3-yl, diazepine, tetrazole, phenyl ~600 (estimated) ~3.5 2–3
Tolvaptan () Benzazepine Thiazol-4-yl, Cl, OH 448.94 ~3.0 2 (OH, urea)

*LogP: Octanol-water partition coefficient (estimated using fragment-based methods).

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to Tolvaptan’s chloro- and urea-containing structure.

Biological Activity

5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one, commonly referred to as a thiazole-coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound is part of a larger family of benzopyran derivatives known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular structure of 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one can be represented as follows:

  • Chemical Formula : C14H11NO3S
  • Molecular Weight : 273.31 g/mol

This compound features a coumarin backbone with a thiazole ring substituent, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that thiazole-coumarin derivatives exhibit significant antioxidant activity. The antioxidant capacity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals. A study demonstrated that the compound showed a notable ability to reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases .

Antimicrobial Properties

The antimicrobial efficacy of 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one has been evaluated against several pathogens. In vitro assays revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate antimicrobial activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. One notable study involved assessing its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The results showed that the compound induced apoptosis in these cell lines, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells . Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Acetylcholinesterase Inhibition

Another significant biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated competitive inhibition with an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .

Case Study: Antioxidant and Antimicrobial Activity

In a comprehensive study published in Nature Scientific Reports, researchers synthesized various thiazole-coumarin derivatives and assessed their biological activities. Among them, 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one exhibited the highest antioxidant capacity (EC50 = 15 µM) and significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Biological ActivityMeasurement MethodResult
Antioxidant ActivityDPPH AssayEC50 = 15 µM
Antimicrobial ActivityMIC AssayMIC = 50–200 µg/mL
AChE InhibitionEllman’s AssayIC50 = 2.7 µM
Cytotoxicity (MCF-7 Cells)MTT AssayIC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one?

  • Methodology : A general approach involves multi-step condensation and cyclization. For example, thiazole-containing benzopyranones can be synthesized by reacting ω-substituted 2,4-dihydroxyacetophenone derivatives with thiazolecarbonyl chlorides under reflux in acetone with anhydrous K₂CO₃ as a base. Post-reaction neutralization with dilute HCl, filtration, and recrystallization from methanol yield purified products (75–85% yields) . For thiazole integration, thiosemicarbazide and phenacyl cyanide can be used in ethanol with glacial acetic acid, followed by reflux and purification .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity analysis .
  • Spectroscopy :
  • IR : Identify hydroxyl (3400–3200 cm⁻¹), carbonyl (1720–1680 cm⁻¹), and thiazole C=N (1590–1570 cm⁻¹) stretches .
  • NMR : Key signals include the thiazole proton (δ 8.2–8.5 ppm, singlet), aromatic protons (δ 6.5–7.8 ppm), and methyl groups (δ 2.1–2.4 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across synthetic batches?

  • Methodology :

  • Batch Comparison : Compare NMR/IR spectra of batches synthesized under varying conditions (e.g., reflux time, solvent ratios). For example, prolonged reflux may lead to byproducts (e.g., oxidation of hydroxyl groups), altering δ 8.5 ppm thiazole signals .
  • Computational Validation : Use DFT calculations to model expected NMR shifts and match experimental data .
  • Chromatographic Purity : Correlate HPLC retention times with spectral anomalies to identify impurities .

Q. What experimental designs are optimal for evaluating bioactivity and structure-activity relationships (SAR)?

  • Methodology :

  • In Vitro Screening : Use microdilution assays (e.g., 96-well plates) with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess antimicrobial activity. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • SAR Studies : Synthesize analogs with substituent variations (e.g., methyl → ethyl on thiazole) and compare bioactivity. Use ANOVA to determine statistical significance of structural changes .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial DNA gyrase) .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the benzopyrone ring) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and activation energies .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics using UV spectroscopy .

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